molecular formula C15H9FN2O2 B4941509 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile

2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile

Cat. No. B4941509
M. Wt: 268.24 g/mol
InChI Key: RTMJTXBJMTZYRV-JYRVWZFOSA-N
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Description

2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile, also known as FNAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAN belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been shown to bind to amyloid-beta aggregates, leading to their disaggregation and preventing their accumulation in the brain.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to be highly selective towards cancer cells, with minimal toxicity towards normal cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to disaggregate amyloid-beta aggregates, which may have potential therapeutic applications in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile exhibits potent anticancer activity and has shown promising results as a fluorescent probe for detecting amyloid-beta aggregates. However, one of the limitations of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for the study of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of more potent derivatives of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile that exhibit improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, the use of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for detecting amyloid-beta aggregates may have potential applications in the diagnosis and monitoring of Alzheimer's disease.

Synthesis Methods

2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2-nitrobenzaldehyde, followed by the addition of a cyano group to the resulting product. The final product is then purified using column chromatography. The synthesis of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.

properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O2/c16-14-6-3-5-11(9-14)13(10-17)8-12-4-1-2-7-15(12)18(19)20/h1-9H/b13-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMJTXBJMTZYRV-JYRVWZFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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